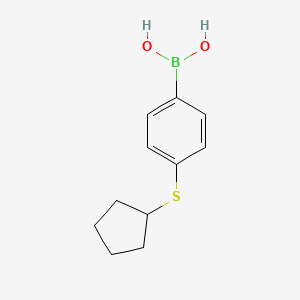

4-(Cyclopentylsulfanyl)phenylboronic acid

Descripción

Overview of Organoboron Compounds in Contemporary Organic Synthesis

Organoboron compounds, which contain a carbon-boron bond, are vital intermediates in the creation of new carbon-carbon and carbon-heteroatom bonds. nih.gov Compared to many other organometallic reagents, they are noted for their stability in the presence of air and moisture and their generally low toxicity, which makes them more practical and safer for laboratory use. riekemetals.com Their utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, which have become a fundamental method for synthesizing complex molecules, including pharmaceuticals and advanced materials. youtube.commdpi.com

Historical Context and Evolution of Phenylboronic Acid Chemistry

The history of organoboron chemistry dates back to the 19th century, but its synthetic potential was truly unlocked in the 20th century. A pivotal moment was the development of the Suzuki-Miyaura cross-coupling reaction. This reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst, has become one of the most efficient methods for forming carbon-carbon bonds. youtube.commdpi.com The versatility and reliability of this reaction have profoundly impacted the synthesis of biaryl compounds, which are common structural motifs in many biologically active molecules.

Conceptual Framework of Boronic Acid Reactivity and Utility

The utility of boronic acids stems from the electronic nature of the boron atom. With a vacant p-orbital, the boron atom in a boronic acid acts as a Lewis acid. This allows it to engage in a key step in cross-coupling reactions known as transmetalation, where the organic group is transferred from the boron to the palladium catalyst. nih.gov Furthermore, boronic acids can form reversible covalent bonds with diols, a property that has been exploited in the development of sensors and for saccharide recognition. rsc.org

Scope of the Academic Research Focus on 4-(Cyclopentylsulfanyl)phenylboronic Acid

While the broader class of arylboronic acids is extensively studied, the specific compound this compound serves as a specialized building block. Academic and industrial research into such specific derivatives is often driven by their potential incorporation into larger, more complex molecules with targeted functions, such as pharmaceuticals or materials for electronic applications. This article will now narrow its focus to the synthesis, chemical properties, and documented utility of this particular compound.

Structure

2D Structure

Propiedades

IUPAC Name |

(4-cyclopentylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO2S/c13-12(14)9-5-7-11(8-6-9)15-10-3-1-2-4-10/h5-8,10,13-14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVIXXGONOTAIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)SC2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629657 | |

| Record name | [4-(Cyclopentylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107580-37-9 | |

| Record name | [4-(Cyclopentylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 4 Cyclopentylsulfanyl Phenylboronic Acid

Cross-Coupling Reactions Involving the Boronic Acid Moiety

The boronic acid group of 4-(cyclopentylsulfanyl)phenylboronic acid is the reactive center for several palladium-catalyzed cross-coupling reactions, enabling the formation of new chemical bonds.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This reaction is widely employed for the synthesis of biaryl compounds, which are important structures in pharmaceuticals and material science. mdpi.com

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps:

Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex. This step involves the insertion of the palladium atom into the R¹-X bond, resulting in the formation of a palladium(II) intermediate. The reactivity of the halide in this step typically follows the trend I > Br > OTf >> Cl.

Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium(II) complex. The boronic acid is first activated by a base to form a more nucleophilic boronate species. This boronate then reacts with the palladium(II) intermediate, displacing the halide and forming a new palladium-carbon bond with the organic group from the boronic acid.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladium(II) complex, which now bears both organic groups (R¹ and R²). This step forms the new carbon-carbon bond of the desired product (R¹-R²) and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

| Step | Description |

| Oxidative Addition | A palladium(0) complex reacts with an organic halide (R¹-X) to form a palladium(II) intermediate. |

| Transmetalation | The organic group from the activated boronic acid (R²) is transferred to the palladium(II) complex. |

| Reductive Elimination | The two organic groups (R¹ and R²) are eliminated from the palladium(II) complex, forming the final product (R¹-R²) and regenerating the palladium(0) catalyst. |

The presence of a base is critical for the success of the Suzuki-Miyaura coupling. The base plays a dual role in the reaction mechanism:

Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This activation is essential for the subsequent transmetalation step.

Facilitating Transmetalation: The activated boronate species readily transfers its organic group to the palladium(II) center. The choice of base can significantly influence the reaction rate and yield. Common bases used in Suzuki-Miyaura couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃), hydroxides (e.g., NaOH, KOH), and phosphates (e.g., K₃PO₄). The optimal base is often dependent on the specific substrates and reaction conditions. researchgate.net

The Suzuki-Miyaura reaction exhibits a broad substrate scope, making it a highly versatile method for C-C bond formation. This compound can be coupled with a wide range of organic halides and triflates, including:

Aryl Halides/Triflates: This is the most common application of the Suzuki-Miyaura reaction, leading to the synthesis of biaryl compounds. mdpi.com The electronic properties of the substituents on the aryl halide can influence the reaction efficiency. mdpi.com

Vinyl Halides/Triflates: Coupling with vinyl partners provides access to substituted alkenes.

Alkyl Halides/Triflates: While couplings with sp³-hybridized carbons can be more challenging, advancements in catalyst and ligand design have expanded the scope to include alkyl halides.

| Coupling Partner | Product Type |

| Aryl Halide/Triflate | Biaryl |

| Vinyl Halide/Triflate | Substituted Alkene |

| Alkyl Halide/Triflate | Alkylated Arene |

The choice of palladium catalyst and the associated ligands is crucial for the efficiency and selectivity of the Suzuki-Miyaura reaction. The ligands play a key role in stabilizing the palladium center, modulating its reactivity, and facilitating the elementary steps of the catalytic cycle.

Phosphine (B1218219) Ligands: A wide variety of phosphine ligands have been developed for Suzuki-Miyaura couplings. Electron-rich and bulky phosphines are often effective for coupling challenging substrates, such as sterically hindered aryl chlorides.

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They form strong bonds with the palladium center, leading to highly stable and active catalysts.

Palladium Precursors: Common palladium precursors include Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd₂(dba)₃. These precursors are converted in situ to the active Pd(0) catalyst.

While the Suzuki-Miyaura reaction is the most prominent, the boronic acid functionality of this compound can also participate in other important cross-coupling reactions.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.org While boronic acids are not directly used, they can be converted to the corresponding organostannanes for use in Stille couplings.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. libretexts.orgrsc.org Boronic acids are not the primary coupling partners in the traditional Sonogashira reaction.

Chan-Lam Coupling: The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond between a boronic acid and an amine, alcohol, or thiol. organic-chemistry.orgwikipedia.org This reaction provides a valuable method for the synthesis of aryl amines, ethers, and thioethers. The reaction can often be carried out at room temperature and is open to the air. wikipedia.org The mechanism is thought to involve a copper(III) intermediate. organic-chemistry.org

| Reaction | Coupling Partners | Catalyst | Bond Formed |

| Suzuki-Miyaura | Boronic acid + Organic halide/triflate | Palladium | C-C |

| Stille | Organotin + Organic halide | Palladium | C-C |

| Sonogashira | Terminal alkyne + Aryl/vinyl halide | Palladium/Copper | C-C |

| Chan-Lam | Boronic acid + Amine/Alcohol/Thiol | Copper | C-N, C-O, C-S |

Suzuki-Miyaura Cross-Coupling Reactions

Reactions Involving the Boron-Oxygen Bond

The B-O bonds of the boronic acid functional group are central to its characteristic reactions. These include reversible esterification with diols and irreversible ipso-hydroxylation to form phenols.

Reversible Formation of Boronate Esters with Diols

A hallmark reaction of boronic acids is their ability to form cyclic boronate esters through a rapid and reversible condensation reaction with 1,2- or 1,3-diols. This reaction involves the displacement of two water molecules from the boronic acid and the diol.

The mechanism proceeds through the interaction of the Lewis acidic sp²-hybridized boron atom with a hydroxyl group of the diol. This interaction facilitates the formation of a tetrahedral boronate intermediate, which then eliminates water to form the cyclic ester. The equilibrium of this reaction is highly dependent on pH; the formation of the anionic, tetrahedral boronate species is favored in basic conditions, which can influence the stability and formation rate of the final ester.

The general equilibrium for this process with this compound and a generic diol is shown below:

Figure 1: Reversible formation of a cyclic boronate ester from this compound and a generic 1,2-diol.

Figure 1: Reversible formation of a cyclic boronate ester from this compound and a generic 1,2-diol.This reversible covalent interaction is the foundation for the use of boronic acids in sensors for saccharides and other diol-containing molecules.

Table 1: Common Diols Used for Boronate Ester Formation

| Diol Name | Structure Type | Ring Size of Ester |

| Ethylene Glycol | Aliphatic 1,2-diol | 5-membered |

| Propane-1,2-diol | Aliphatic 1,2-diol | 5-membered |

| Propane-1,3-diol | Aliphatic 1,3-diol | 6-membered |

| Catechol | Aromatic 1,2-diol | 5-membered |

| Pinacol (B44631) | Aliphatic 1,2-diol | 5-membered |

Ipso-Hydroxylation and Phenol Formation

Arylboronic acids can undergo an ipso-hydroxylation reaction, where the carbon-boron bond is cleaved and replaced with a carbon-oxygen bond, yielding a phenol. This transformation is a valuable synthetic method for preparing phenols from arylboronic acids, which are often readily accessible via Suzuki-Miyaura cross-coupling reactions.

The reaction is typically achieved using an oxidizing agent, with hydrogen peroxide (H₂O₂) being the most common. The mechanism is believed to involve the nucleophilic attack of a hydroperoxide anion (OOH⁻), formed under basic conditions, on the boron atom. This creates a tetracoordinate boronate intermediate. Subsequently, the aryl group migrates from the boron to the adjacent oxygen atom, displacing a hydroxide ion and forming a borate (B1201080) ester, which is then hydrolyzed to yield the corresponding phenol, 4-(Cyclopentylsulfanyl)phenol. rsc.orgnih.gov

Several methods have been developed for this transformation, including catalyst-free systems using oxidants like sodium perborate (SPB) in water or even under solvent-free conditions. rsc.orgresearchgate.net These "green" methodologies offer high efficiency, with reactions often completing in minutes at room temperature. nih.gov

Table 2: Representative Conditions for Ipso-Hydroxylation of Arylboronic Acids

| Oxidant | Catalyst/Solvent | Temperature | Typical Yield | Reference |

| H₂O₂ | None / Water | Room Temp | High | researchgate.net |

| Sodium Perborate (SPB) | None / Water | Room Temp | >90% | rsc.orgnih.gov |

| O₂ (air) | Graphite / Water | 80 °C | Good to Excellent | nih.gov |

| H₂O₂ | Ti₀.₉₅Cu₀.₀₅O₁.₉₅ / Water | Room Temp | High | ias.ac.in |

| O₂ (air) | Flavin derivative / Hydrazine | Room Temp | High | researchgate.net |

Reactivity at the Phenyl Ring and Cyclopentylsulfanyl Moiety

Beyond the boronic acid group, the aromatic ring and the sulfide (B99878) linkage are also sites of potential reactivity.

Electrophilic Aromatic Substitution on Substituted Phenylboronic Acids

The phenyl ring of this compound is subject to electrophilic aromatic substitution (SₑAr) reactions. The regiochemical outcome of such reactions is dictated by the directing effects of the two substituents: the boronic acid group [-B(OH)₂] and the cyclopentylsulfanyl group (-S-C₅H₉). wikipedia.org

Boronic Acid Group : The -B(OH)₂ group is an electron-withdrawing group due to the electron-deficient nature of the boron atom. It acts as a deactivating group and is a meta-director. pressbooks.pub

Cyclopentylsulfanyl Group : The sulfur atom in the alkylthio group has lone pairs of electrons that can be donated to the aromatic ring through resonance, making it an activating group. This resonance stabilization is most effective at the positions ortho and para to the substituent. Therefore, the cyclopentylsulfanyl group is an ortho, para-director. wikipedia.orgyoutube.com

In this compound, the two substituents are para to each other. The activating, ortho, para-directing effect of the cyclopentylsulfanyl group and the deactivating, meta-directing effect of the boronic acid group are synergistic. Both groups direct incoming electrophiles to the positions ortho to the cyclopentylsulfanyl group (which are also meta to the boronic acid group). Therefore, electrophilic substitution is strongly favored at the two equivalent positions adjacent to the sulfur-bearing carbon.

Figure 2: The positions ortho to the activating cyclopentylsulfanyl group (indicated by arrows) are the predicted sites for electrophilic aromatic substitution.

Figure 2: The positions ortho to the activating cyclopentylsulfanyl group (indicated by arrows) are the predicted sites for electrophilic aromatic substitution.Functional Group Transformations of the Sulfide Linkage

The sulfide linkage in the cyclopentylsulfanyl moiety is susceptible to oxidation. Treatment with mild oxidizing agents, such as sodium periodate (NaIO₄) or a single equivalent of hydrogen peroxide, would be expected to produce the corresponding 4-(Cyclopentylsulfinyl)phenylboronic acid (a sulfoxide). Using stronger oxidizing agents, such as two or more equivalents of H₂O₂ or meta-chloroperoxybenzoic acid (m-CPBA), would lead to the formation of 4-(Cyclopentylsulfonyl)phenylboronic acid (a sulfone).

These transformations change the electronic nature of the substituent significantly. The sulfoxide and particularly the sulfone groups are strongly electron-withdrawing, which would deactivate the aromatic ring towards electrophilic substitution and alter the directing effects. sigmaaldrich.com

Stereochemical Aspects of Boronic Acid Reactions

While this compound itself is achiral, its derivatives, particularly boronic esters formed from chiral diols or those with chiral centers in the alkyl chain, can participate in stereospecific reactions. The transformation of a C-B bond into a new C-C, C-O, C-N, or C-X bond can proceed with a high degree of stereochemical control. rsc.orgrsc.org

The stereochemical outcome depends on the reaction mechanism:

Stereoretentive Reactions : Many transformations proceed with retention of configuration at the carbon atom bonded to boron. A classic example is the oxidation of a chiral secondary boronic ester with basic hydrogen peroxide to form an alcohol. The mechanism involves a 1,2-migration of the alkyl group from boron to oxygen, which occurs with the stereocenter's configuration preserved. rsc.org

Stereoinvertive Reactions : It is also possible to achieve inversion of configuration. This often involves forming a nucleophilic "ate" complex by adding an organolithium reagent to the boronic ester. The resulting tetracoordinate boronate complex can then react with an electrophile, leading to the formation of a new bond with inversion of the stereocenter. rsc.org

These principles allow for the conversion of an enantioenriched boronic ester, which could be synthesized from this compound and a chiral diol, into a variety of other chiral molecules with predictable stereochemistry. nih.govnih.govacs.org

Advanced Applications of 4 Cyclopentylsulfanyl Phenylboronic Acid in Chemical Research

Role as a Key Building Block in Complex Molecule Synthesis

The utility of 4-(Cyclopentylsulfanyl)phenylboronic acid as a foundational component in organic synthesis is significant. Its boronic acid group serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of intricate molecular frameworks from simpler precursors.

One of the primary applications of this compound is in the synthesis of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction involves the coupling of an organoboron compound, such as this compound, with an aryl halide or triflate. nih.govresearchgate.net The reaction is highly valued for its mild conditions, high functional group tolerance, and excellent yields, making it a cornerstone of modern organic synthesis. nih.govresearchgate.net

In this context, this compound provides the 4-(Cyclopentylsulfanyl)phenyl unit to the final biaryl structure. Biaryl motifs are prevalent in pharmaceuticals, natural products, and materials science. nih.govmdpi.com The incorporation of the cyclopentylsulfanyl group can influence the electronic properties and steric hindrance of the resulting biaryl, which in turn affects its biological activity or material characteristics. Furthermore, this compound can be used to create extended π-systems, which are crucial for the development of organic electronic materials, by coupling it with partners that contain multiple aromatic rings or conjugated systems. chemrxiv.org

Table 1: Overview of Suzuki-Miyaura Coupling with this compound

| Component | Role | Example |

| Organoboron Reagent | Source of the aryl group | This compound |

| Coupling Partner | Aryl halide or triflate | Substituted bromobenzene, aryl iodides nih.govmdpi.com |

| Catalyst | Facilitates the reaction | Palladium complexes (e.g., Pd(OH)₂, Pd(dppf)Cl₂) nih.govmdpi.com |

| Base | Activates the boronic acid | Potassium phosphate (B84403), potassium acetate (B1210297) nih.govmdpi.com |

| Solvent | Medium for the reaction | Toluene, Methanol, Dimethylformamide (DMF) researchgate.netmdpi.com |

| Product | The resulting coupled molecule | Biaryl containing the 4-(Cyclopentylsulfanyl)phenyl moiety |

Beyond biaryl synthesis, this compound is instrumental in constructing a wide array of diverse organic scaffolds. Boronic acids are known to participate in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.govchemrxiv.org This approach allows for the rapid generation of molecular complexity and chemical diversity. chemrxiv.org

For instance, this compound can be employed in reactions to form complex heterocyclic systems, such as iminoboronates, through condensation reactions with aldehydes and amino acids. nih.govnih.gov The resulting structures can serve as cores for libraries of compounds in drug discovery programs. The stable, yet reactive, nature of the boronic acid group makes it an ideal anchor point for building complex and varied molecular architectures. mdpi.com

Contributions to Medicinal Chemistry Research (as a synthetic tool or precursor)

In medicinal chemistry, this compound serves not only as a building block for creating larger molecules but also as a precursor whose boron moiety can be integral to the biological function of the final compound.

This compound is a valuable precursor for synthesizing molecules with significant biological activity. The biaryl structures created using this compound in Suzuki-Miyaura coupling have been investigated as potential anti-inflammatory and analgesic agents. nih.gov The 4-(Cyclopentylsulfanyl)phenyl fragment acts as a key pharmacophore, a part of a molecule's structure responsible for its biological activity. Its specific size, shape, and lipophilic character can facilitate crucial interactions with biological targets. By modifying the other aryl ring in the biaryl structure, chemists can fine-tune the molecule's properties to optimize its efficacy and selectivity. nih.gov

The boronic acid group itself is a powerful pharmacophore for the design of enzyme inhibitors. mdpi.com The boron atom is electrophilic and can form a stable, reversible covalent bond with nucleophilic residues, such as serine or threonine, commonly found in the active sites of enzymes like proteases. mdpi.com This ability to act as a "warhead" has been famously exploited in the proteasome inhibitor drug Bortezomib, which is used to treat multiple myeloma. mdpi.com

Table 2: Enzyme Classes Targeted by Boronic Acid-Based Inhibitors

| Enzyme Class | Catalytic Residue | Mechanism of Inhibition |

| Serine Proteases | Serine | Formation of a reversible covalent boronate complex with the serine hydroxyl group. mdpi.com |

| Threonine Proteases | Threonine | Similar to serine proteases, forming a stable adduct with the threonine hydroxyl group. mdpi.com |

| Beta-Lactamases | Serine | Inhibition of enzymes responsible for antibiotic resistance. |

| Dipeptidyl Peptidases | Serine | Targeting enzymes involved in glucose metabolism. mdpi.com |

A sophisticated application of boronic acids in medicinal chemistry is their use in prodrug strategies for targeted drug delivery. nih.gov A prodrug is an inactive compound that is converted into an active drug within the body. Boronic acids can reversibly form boronate esters with molecules containing diol (two hydroxyl group) functionalities. nih.gov

This chemistry allows for the design of prodrugs where a bioactive molecule containing a diol is "masked" by reacting it with this compound. The resulting boronate ester can be engineered to be stable in general circulation but cleavable under specific conditions found in target tissues, such as cancer cells or sites of inflammation. nih.gov For example, some cancer cells have elevated levels of reactive oxygen species (ROS), which can selectively cleave certain boronate esters, releasing the active drug precisely where it is needed and minimizing side effects in healthy tissues. mdpi.comnih.gov Another strategy involves creating pH-sensitive boronate esters that release their cargo in the acidic microenvironment of tumors. nih.gov

Table 3: Components of a Boronic Acid Prodrug System

| Component | Function | Example Moiety |

| Boronic Acid Carrier | Masks the active drug and provides targeting | This compound |

| Linker | Forms a cleavable boronate ester | Diol group on the active drug |

| Active Drug | The therapeutic agent to be delivered | An anticancer agent or anti-inflammatory drug with a diol structure. nih.gov |

| Cleavage Trigger | Stimulus that releases the active drug | High ROS levels, low pH mdpi.comnih.gov |

Bioconjugation Strategies

Phenylboronic acids are renowned for their ability to form reversible covalent bonds, a property that is extensively leveraged in bioconjugation. Strategies involving this compound would likely center on the inherent reactivity of the boronic acid moiety. This functional group can react with molecules containing cis-diol functionalities, such as those found in carbohydrates and certain protein residues, to form stable cyclic boronate esters. This pH-sensitive linkage allows for the conjugation and subsequent controlled release of biomolecules.

Another potential strategy involves the use of dual-functional reagents that contain both a boronic acid for dynamic bioconjugation and another reactive group for stable, covalent linkage. nih.gov For instance, bis-boronic acid reagents have been developed for the sequential cross-coupling with cysteine residues and condensation with salicylhydroxamic acids (SHA), enabling the creation of complex bioconjugates under physiological conditions. nih.gov The this compound could be incorporated into such systems, where the boronic acid group participates in dynamic bonding while another part of the molecule is used for permanent attachment.

The cyclopentylsulfanyl group itself could influence these strategies by:

Modulating solubility: The bulky and hydrophobic nature of the cyclopentyl group could enhance the compound's interaction with nonpolar environments, such as cell membranes or hydrophobic pockets in proteins.

Providing an additional handle: The sulfur atom could potentially be targeted for specific chemical modifications, although this is less common than using the boronic acid group.

A summary of potential bioconjugation approaches is presented below.

| Strategy | Target Moiety | Bond Type | Key Features |

| Boronate Ester Formation | cis-Diols (e.g., in glycoproteins, RNA) | Reversible Covalent | pH-sensitive; allows for controlled attachment and release. |

| Affinity Systems | Immobilized complexing agents (e.g., Salicylhydroxamic acid) | Reversible Covalent | High-affinity binding for protein immobilization and purification. nih.gov |

| Dual-Linkage Conjugation | Cysteine residues and SHA | Covalent and Dynamic | Enables creation of complex bioconjugates with both stable and reversible linkages. nih.gov |

Applications in Materials Science and Engineering

The unique chemical properties of the boronic acid group make it a valuable building block in materials science for creating responsive and functional materials.

Design of Advanced Functional Materials

Phenylboronic acid-based polymers have garnered significant attention as stimuli-responsive materials. nih.gov The incorporation of this compound into polymer chains could lead to advanced functional materials with unique characteristics. The boronic acid group's ability to interact with diols makes these materials sensitive to changes in pH and the presence of sugars. nih.govnih.gov This responsivity is fundamental to applications like drug-delivery systems that release their payload in specific biological environments. nih.govnih.gov

The cyclopentylsulfanyl substituent would play a crucial role in defining the bulk properties of the material. Its hydrophobicity could be exploited in the design of materials for organic-phase applications or for creating amphiphilic polymers that self-assemble into complex nanostructures like micelles or vesicles. These organized structures are highly sought after for targeted drug delivery and advanced sensor design.

Dynamic Covalent Networks and Boronate Ester-Based Polymers

A key application of boronic acids in materials science is in the formation of dynamic covalent networks (DCNs). These networks are held together by reversible covalent bonds, such as boronate esters. This dynamic nature imparts unique properties to the materials, including the ability to self-heal, adapt their shape in response to stimuli, or be reprocessed and recycled. nih.gov

Optoelectronic Materials

Boronate ester polymers have been investigated for their potential in optoelectronic applications. Three-component reactions involving aryl boronic acids, tetrahydroxy-aromatics, and dipyridyl linkers can lead to the formation of boronate ester polymers with significant intrastrand charge-transfer transitions, resulting in strong coloration and interesting electronic properties.

The inclusion of a sulfur atom, as in the this compound, could be particularly advantageous in this context. Sulfur-containing organic molecules are widely used in optoelectronics due to their ability to influence the electronic structure and facilitate charge transport. Therefore, polymers incorporating this specific boronic acid could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors where a change in color or fluorescence signals a detection event.

Contributions to Chemical Biology and Biosensing

The specific and reversible binding of boronic acids to cis-diols is a cornerstone of their application in chemical biology and the development of sophisticated biosensors.

Recognition Elements for cis-Diol Containing Biomolecules (e.g., Glycans, Glycoproteins)

Many biologically crucial molecules, including carbohydrates (glycans) and glycoproteins, feature cis-diol structures. The boronic acid group of this compound can act as a synthetic recognition element, or lectin mimic, to selectively bind to these biomolecules. This interaction is the basis for a wide array of biosensing platforms.

This recognition capability has been harnessed to:

Develop sensors for glucose monitoring: Phenylboronic acid-functionalized materials can change their optical or electronic properties upon binding to glucose, providing a means for continuous glucose monitoring. japsonline.com

Detect cancer biomarkers: Many cancer cells exhibit altered glycosylation patterns on their surface proteins. Boronic acid-based probes can be designed to recognize these specific glycan structures, enabling early cancer diagnosis and imaging. nih.gov

Purify glycoproteins: By immobilizing boronic acid derivatives on a solid support, affinity chromatography columns can be created for the selective separation and purification of glycoproteins from complex biological mixtures.

The table below summarizes key biomolecules that are potential targets for recognition by boronic acid-based probes.

| Biomolecule Class | Specific Examples | Biological Relevance |

| Monosaccharides | Glucose, Fructose, Sialic Acid | Energy metabolism, cell signaling, cancer progression. |

| Nucleosides/RNA | Adenosine, Guanosine, Ribose in RNA | Genetic information, energy currency (ATP), viral replication. |

| Glycoproteins | Mucin, Transferrin, Antibodies | Cell-cell recognition, immune response, disease biomarkers. |

| Catechols | Dopamine, L-DOPA | Neurotransmission, hormonal regulation. |

The cyclopentylsulfanyl group on the phenyl ring would modulate the binding affinity and selectivity of the boronic acid. Its size could create steric effects that favor binding to certain diol configurations over others, while its hydrophobicity could promote interactions with glycoproteins embedded in lipid-rich cell membranes. This allows for the fine-tuning of recognition properties for specific biological targets.

Despite a comprehensive search for scientific literature and data, there is currently no available research focusing on the specific applications of the chemical compound This compound in the areas of biosensor development, chromatographic applications, or catalysis.

As a result, it is not possible to generate an article that adheres to the requested outline and focuses solely on this compound. The available scientific literature discusses the applications of other phenylboronic acid derivatives in these fields, but provides no specific data or research findings for this compound.

Therefore, the sections on Biosensor Development and Mechanisms of Detection, Chromatographic Applications, and Catalytic Applications of Boronic Acids for this particular compound cannot be completed at this time due to the absence of relevant scientific information.

Spectroscopic and Computational Characterization of 4 Cyclopentylsulfanyl Phenylboronic Acid and Its Intermediates

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of 4-(Cyclopentylsulfanyl)phenylboronic acid. Each method provides unique insights into the molecule's atomic and electronic structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Analysis of ¹H, ¹³C, and ¹¹B NMR spectra provides detailed information about the connectivity and chemical environment of atoms within this compound. While specific experimental data for this compound is not widely published, the expected spectral features can be predicted based on its chemical structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopentyl group protons, and the acidic protons of the boronic acid group. The aromatic protons would appear as two doublets in the downfield region (typically δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methine proton on the cyclopentyl ring attached to the sulfur atom would be shifted downfield due to the deshielding effect of the sulfur. The remaining methylene (B1212753) protons of the cyclopentyl ring would appear as complex multiplets in the upfield region. The boronic acid hydroxyl protons often appear as a broad singlet, and its chemical shift can vary depending on concentration and solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all unique carbon environments in the molecule. It is expected to show signals for the six aromatic carbons, with the carbon atom bonded to the boron (C-B) and the carbon atom bonded to the sulfur (C-S) being readily identifiable by their characteristic chemical shifts. The five carbon atoms of the cyclopentyl group would also give rise to distinct signals.

¹¹B NMR Spectroscopy: Boron-11 NMR is particularly useful for studying boronic acids. mdpi.com The 11B nucleus gives a characteristic signal whose chemical shift is indicative of the boron atom's coordination environment. For the trigonal planar (sp²-hybridized) boronic acid, a broad signal is expected in the range of δ 27-30 ppm. mdpi.com Upon interaction with Lewis bases or at high pH, the boron can become tetracoordinate (sp³-hybridized), resulting in a sharper signal shifted upfield to the δ 3-10 ppm range. mdpi.com

Table 1: Predicted NMR Spectroscopic Data for this compound

| Spectrum | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Multiplicity |

| ¹H NMR | 7.7 - 7.9 | 2 x Ar-H (ortho to -B(OH)₂) | Doublet |

| 7.2 - 7.4 | 2 x Ar-H (ortho to -SC₅H₉) | Doublet | |

| 4.0 - 4.2 | 1 x S-CH (cyclopentyl) | Multiplet | |

| 1.5 - 2.2 | 8 x CH ₂ (cyclopentyl) | Multiplet | |

| 4.5 - 6.0 | 2 x B(OH )₂ | Broad Singlet | |

| ¹³C NMR | 140 - 145 | C -S (aromatic) | Singlet |

| 135 - 140 | C -H (aromatic, ortho to -B(OH)₂) | Singlet | |

| 128 - 132 | C -H (aromatic, ortho to -SC₅H₉) | Singlet | |

| ~130 | C -B (aromatic) | Singlet | |

| 45 - 50 | S-C H (cyclopentyl) | Singlet | |

| 30 - 35 | C H₂ (cyclopentyl) | Singlet | |

| 25 - 30 | C H₂ (cyclopentyl) | Singlet | |

| ¹¹B NMR | 27 - 30 | B (OH)₂ | Broad Singlet |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. mdpi.com

For this compound (C₁₁H₁₅BO₂S), the monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to show a molecular ion peak corresponding to this calculated mass, confirming the elemental composition. Common ionization techniques like Electrospray Ionization (ESI) would likely show the protonated molecule [M+H]⁺ or other adducts. nih.gov The fragmentation pattern observed in tandem MS (MS/MS) experiments could reveal structural information, such as the loss of the cyclopentyl group or the boronic acid moiety. Analysis of boronic acids by MS can sometimes be complicated by the in-source formation of cyclic anhydrides (boroxines) or solvent adducts. rsc.orgresearchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Formula | C₁₁H₁₅BO₂S |

| Calculated Monoisotopic Mass | 222.0886 g/mol |

| Expected HRMS [M+H]⁺ | 223.0964 |

| Expected HRMS [M+Na]⁺ | 245.0783 |

| Potential Major Fragments | Loss of C₅H₉ (cyclopentyl), Loss of H₂O, Boroxine formation |

Infrared (IR) and UV-Visible spectroscopy provide complementary information regarding the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms and can be used to identify the presence of specific functional groups. nih.gov The IR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the 3200-3600 cm⁻¹ region would correspond to the O-H stretching of the boronic acid's hydroxyl groups, which are often involved in hydrogen bonding. nih.gov A strong absorption around 1350-1410 cm⁻¹ would be indicative of the B-O stretching vibration. Aromatic C-H stretching would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopentyl group would be observed just below 3000 cm⁻¹. Other significant peaks would include C=C stretching for the aromatic ring (approx. 1600 and 1475 cm⁻¹) and C-S stretching vibrations.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within a molecule. This compound possesses a substituted benzene ring, which acts as a chromophore. The electronic transitions of the aromatic system are expected to result in absorption bands in the ultraviolet region, typically between 200 and 300 nm. The substitution of the phenyl ring with both a sulfur-containing group and a boronic acid group can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Table 3: Predicted Spectroscopic Features for this compound

| Technique | Expected Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

| IR | 3200 - 3600 (broad) | O-H stretch (hydrogen-bonded) |

| 2850 - 2960 | Aliphatic C-H stretch | |

| ~1600, ~1475 | Aromatic C=C stretch | |

| 1350 - 1410 | B-O stretch | |

| UV-Vis | λmax ≈ 250 - 280 nm | π → π* transition of the substituted benzene ring |

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

Furthermore, it would reveal the solid-state packing arrangement and intermolecular interactions. Phenylboronic acids are well-known to form hydrogen-bonded dimers in the solid state, where two molecules are linked through a pair of O-H···O hydrogen bonds between their boronic acid groups. psu.eduwiley-vch.de X-ray diffraction would confirm the presence and geometry of such dimeric structures and any further supramolecular assemblies. researchgate.net A search of public crystallographic databases indicates that the crystal structure for this compound has not been reported to date.

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating molecular properties and reaction pathways where experimental data is scarce.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, spectroscopic properties, and reaction energetics. nih.gov

For this compound, DFT calculations could be used to:

Optimize Molecular Geometry: Predict the most stable conformation of the molecule, including the orientation of the cyclopentyl and boronic acid groups relative to the phenyl ring.

Predict Spectroscopic Data: Calculate theoretical IR frequencies and NMR chemical shifts, which can aid in the interpretation of experimental spectra. nih.gov

Elucidate Reaction Mechanisms: Investigate the mechanisms of reactions in which this compound participates, such as the Suzuki-Miyaura cross-coupling reaction. researchgate.netmdpi.comacs.org DFT can be used to map the potential energy surface of the reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. This provides crucial insights into the reaction's feasibility, rate-determining step, and selectivity. nih.govmdpi.com

While specific DFT studies on the reaction mechanisms of this compound are not available in the current literature, the methodologies applied to similar phenylboronic acids demonstrate the potential of this approach to understand its chemical reactivity. nih.govresearchgate.net

Molecular Modeling of Interactions and Binding

Detailed molecular modeling studies, including computational simulations of the interactions and binding of this compound with specific biological targets or in material science contexts, are not described in the available literature. Generally, molecular modeling of phenylboronic acids involves assessing their binding affinity and orientation within the active sites of enzymes or receptors. For instance, studies on other phenylboronic acid derivatives have explored their interactions with serine proteases and β-lactamases, where the boronic acid moiety acts as a transition-state analog. However, without specific studies on the title compound, any discussion on its binding characteristics would be speculative.

Structure-Reactivity Relationship Studies

There is a lack of specific research detailing the structure-reactivity relationships of this compound. Such studies for other boronic acids typically investigate how modifications to the phenyl ring or the boronic acid group affect properties like pKa, diol binding affinity, and reactivity in cross-coupling reactions. The electronic and steric effects of the cyclopentylsulfanyl group are expected to influence the Lewis acidity of the boron atom and, consequently, its reactivity and binding properties. However, without empirical data from dedicated studies, a quantitative analysis of these relationships for this specific compound cannot be provided.

In-Situ Monitoring Techniques for Reaction Progress

No specific methods for the in-situ monitoring of reactions involving this compound have been reported in the surveyed literature. In-situ monitoring techniques, such as Raman spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy, are crucial for understanding reaction kinetics, mechanisms, and for process optimization. While these techniques are broadly applicable to reactions involving boronic acids, specific case studies or optimized protocols for this compound are not available.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways

The synthesis of arylboronic acids is a well-established field, yet there is always room for innovation, particularly in enhancing efficiency, scalability, and sustainability. Future research into the synthesis of 4-(Cyclopentylsulfanyl)phenylboronic acid will likely focus on several key areas. One promising direction is the exploration of C-H activation/borylation reactions. This approach would allow for the direct conversion of 4-cyclopentylthioanisole to the desired boronic acid, bypassing the need for pre-functionalized starting materials like aryl halides. Such a method would be more atom-economical and could potentially reduce the number of synthetic steps.

Another area of interest is the refinement of existing methods, such as the Suzuki-Miyaura coupling, to improve yields and reduce catalyst loading. The development of more active and robust palladium catalysts or the use of alternative metal catalysts could lead to more efficient syntheses. Furthermore, exploring flow chemistry for the synthesis of this compound could offer advantages in terms of safety, scalability, and product consistency.

Exploration of Expanded Reactivity Profiles

The reactivity of arylboronic acids is dominated by the Suzuki-Miyaura cross-coupling reaction. However, there is a growing interest in exploring the broader reactivity of these compounds. For this compound, future research could investigate its participation in other types of coupling reactions, such as the Chan-Lam and Petasis reactions, to form carbon-heteroatom bonds. The sulfur-containing cyclopentyl group may influence the electronic properties of the boronic acid, potentially leading to unique reactivity or selectivity in these transformations.

Furthermore, the boronic acid moiety itself can be a target for transformation. Research into the conversion of the boronic acid group into other functional groups, such as hydroxyl, amino, or cyano groups, would significantly expand the synthetic utility of this compound. The development of one-pot tandem reactions that combine the formation of the boronic acid with a subsequent transformation would be a particularly efficient approach.

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. tcichemicals.com The integration of this compound into novel MCRs is a promising avenue for future research. For example, it could serve as a component in Petasis-type reactions to generate complex α-amino acids or in Ugi-type reactions to produce diverse peptide-like structures. tcichemicals.comresearchgate.net

The development of new MCRs that specifically leverage the unique structural and electronic properties of this compound could lead to the rapid synthesis of novel compound libraries with potential biological activity. The efficiency and atom economy of MCRs make them highly attractive for drug discovery and development. nih.gov

Advanced Applications in Targeted Synthesis and Bio-related Fields

The unique combination of a phenylboronic acid moiety and a cyclopentylsulfanyl group suggests potential applications in targeted synthesis and various bio-related fields. Phenylboronic acids are known to interact with diols, a feature that has been exploited for the development of sensors and drug delivery systems that target carbohydrates. nih.gov Future research could explore the use of this compound in the design of novel sensors for specific sugars or glycoproteins.

Sustainable and Green Chemistry Approaches in Boronic Acid Synthesis and Application

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound should prioritize the development of environmentally benign synthetic methods. This includes the use of greener solvents, such as water or ethanol, and the development of catalyst systems that can be recycled and reused. rsc.org Mechanochemistry, which involves solvent-free reactions conducted by grinding, is another green approach that could be explored for the synthesis of boronic acid esters. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(Cyclopentylsulfanyl)phenylboronic acid in laboratory settings?

- Methodological Answer :

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors. If inhaled, move to fresh air and seek medical attention .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as boronic acids can cause irritation .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste. Consult licensed disposal services for non-recyclable solutions .

- Storage : Store in a cool, dry, and well-ventilated area away from oxidizing agents .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use B NMR to confirm boronic acid functionality and H/C NMR to analyze aromatic protons and cyclopentylthio groups .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) or MALDI-TOF can verify molecular weight and isotopic patterns. For example, the exact mass of similar phenylboronic acids is critical for structural validation .

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., B–O, C–S) via characteristic absorption bands (e.g., ~1340 cm for B–O stretching) .

Q. How can researchers assess the reactivity of the cyclopentylthio group in cross-coupling reactions?

- Methodological Answer :

- Functional Group Compatibility : Evaluate steric and electronic effects of the cyclopentylthio substituent. For example, bulky substituents may hinder Suzuki-Miyaura coupling; optimize reaction conditions (e.g., Pd catalysts, base) using model substrates .

- Competitive Experiments : Compare reaction rates with analogs (e.g., 4-methoxyphenylboronic acid) to quantify the electron-donating/withdrawing nature of the cyclopentylthio group .

Advanced Research Questions

Q. How can DFT/B3LYP calculations predict the electronic properties and conformational stability of this compound?

- Methodological Answer :

- Computational Workflow :

Geometry Optimization : Use B3LYP/6-311+G(d,p) basis sets to minimize energy and determine stable conformers .

Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to assess reactivity. For example, electron-withdrawing groups lower LUMO energy, enhancing electrophilicity .

Vibrational Frequencies : Simulate IR spectra and compare with experimental data to validate computational models .

- Solvent Effects : Include polarizable continuum models (PCM) to account for solvent interactions in aqueous or organic media .

Q. What is the mechanistic basis for the antiviral activity of phenylboronic acid derivatives, and how might this apply to this compound?

- Methodological Answer :

- Carbohydrate Binding : Boronic acids form reversible covalent bonds with viral glycoprotein carbohydrates (e.g., HCV E2), blocking host-cell entry. This mechanism is demonstrated for phenylboronic acid-modified nanoparticles .

- Structure-Activity Relationship (SAR) : Modify the cyclopentylthio group to optimize binding affinity. For example, bulkier substituents may enhance steric interactions with viral receptors .

- In Vitro Assays : Use pseudovirus entry assays (e.g., HCV JFH1) to quantify inhibition efficacy. Compare IC values with control compounds .

Q. How can researchers resolve contradictions between experimental and computational data regarding the conformational stability of phenylboronic acid derivatives?

- Methodological Answer :

- Error Source Identification :

Experimental Limitations : Assess purity via HPLC and thermal stability (TGA/DSC) to rule out decomposition .

Computational Assumptions : Validate basis set selection (e.g., 6-311+G(d,p) vs. smaller sets) and solvent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.